Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate
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Overview
Description
Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate is a chemical compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a chromene backbone with an ethyl ester and a methoxy group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
It is known to inhibit cyp1a2 and cyp2c19 enzymes . These enzymes are part of the cytochrome P450 family and play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Pharmacokinetics
Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate exhibits high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.51, indicating moderate lipophilicity . This property influences its distribution within the body and its ability to cross biological membranes. It is soluble in water, with a solubility of 0.443 mg/ml .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit CYP1A2 and CYP2C19 enzymes .
Molecular Mechanism
The molecular mechanism of action of Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate is not well defined. It is known to inhibit CYP1A2 and CYP2C19 enzymes , which could potentially influence various biochemical pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate can be synthesized through various methods. One common approach involves the condensation of 7-methoxy-4-oxo-4H-chromene-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: 7-methoxy-4-oxo-4H-chromene-3-carboxylic acid.
Reduction: 7-methoxy-4-hydroxy-4H-chromene-3-carboxylate.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-4-oxo-4H-chromene-3-carboxylic acid: Similar structure but lacks the ethyl ester group.
4-oxo-4H-chromene-3-carboxylate derivatives: Various derivatives with different substituents on the chromene ring.
Uniqueness
Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate is unique due to its specific ester and methoxy functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential therapeutic benefits make it a compound of significant interest in research .
Properties
IUPAC Name |
ethyl 7-methoxy-4-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-3-17-13(15)10-7-18-11-6-8(16-2)4-5-9(11)12(10)14/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMLUKKJKAGIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C(C1=O)C=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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